molecular formula C8H5NO3S B2654200 2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid CAS No. 58963-45-4

2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B2654200
CAS No.: 58963-45-4
M. Wt: 195.19
InChI Key: NLRMHPOROOBMCP-UHFFFAOYSA-N
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Description

2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound belongs to the class of thieno[2,3-b]pyrroles, which are known for their diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates. Further hydrolysis of the obtained carboxylates with lithium hydroxide provides the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, facilitated by reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-Carboxy-6H-thieno[2,3-b]pyrrole-5-carboxylic acid.

    Reduction: 2-Hydroxymethyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It has been investigated for its potential as an inhibitor of various enzymes and receptors, including glycogen phosphorylase and histone lysine demethylase.

    Industry: The compound is used in the development of organic electronic materials and organic photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of glycogen phosphorylase, which plays a crucial role in glycogen metabolism . The compound binds to the active site of the enzyme, preventing the conversion of glycogen to glucose-1-phosphate. Additionally, it has been shown to inhibit histone lysine demethylase, affecting gene expression and epigenetic regulation .

Comparison with Similar Compounds

2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as:

The unique presence of the formyl group at the 2-position in this compound distinguishes it from these similar compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-3-5-1-4-2-6(8(11)12)9-7(4)13-5/h1-3,9H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRMHPOROOBMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C=C(N2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58963-45-4
Record name 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
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